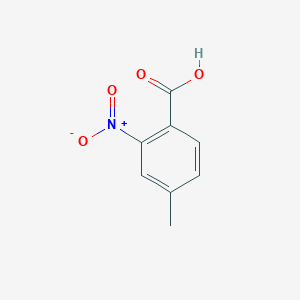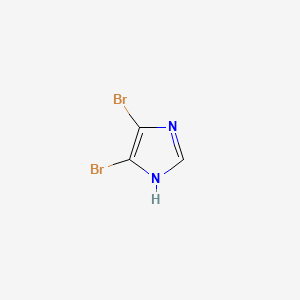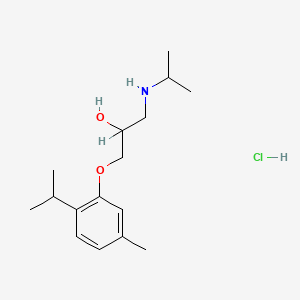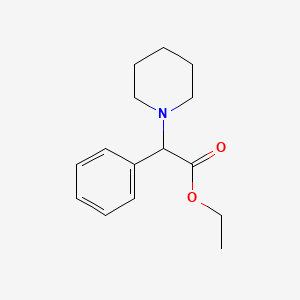
4-Methyl-2-nitrobenzoic acid
概要
説明
4-Methyl-2-nitrobenzoic acid is a chemical compound with the linear formula H3CC6H3(NO2)CO2H . It has a molecular weight of 181.15 .
Synthesis Analysis
The synthesis of 4-Methyl-2-nitrobenzoic acid can be achieved through the nitration of methyl benzoate followed by hydrolysis . Another method involves the copper-catalyzed cyclization of o-haloarylamidines .Molecular Structure Analysis
The nitro group, −NO2, in 4-Methyl-2-nitrobenzoic acid is a hybrid of two equivalent resonance structures . This structure results in high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound .Chemical Reactions Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
4-Methyl-2-nitrobenzoic acid is a solid compound with a melting point of 160-164 °C (lit.) . It has a density of 1.4±0.1 g/cm^3, a boiling point of 367.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Synthesis of Pharmaceutical Intermediates
4-Methyl-2-nitrobenzoic acid: is utilized in the synthesis of intermediates for pharmaceutical compounds. For instance, it serves as a precursor in the production of raltitrexed , an antimetabolite drug used in cancer chemotherapy . The compound’s nitro group is a key functional group that facilitates further chemical transformations necessary for creating complex pharmaceutical structures.
Organic Synthesis Research
In organic chemistry, 4-Methyl-2-nitrobenzoic acid is used to study various organic reactions, including nitration processes. Researchers have developed environmentally friendly nitration processes using this compound, which offer high selectivity and control over the reaction rate .
Material Science
This compound is involved in the synthesis of one-dimensional lanthanide coordination complexes. These complexes have potential applications in material science, particularly in the development of new materials with unique magnetic and optical properties .
Analytical Chemistry
4-Methyl-2-nitrobenzoic acid: can be used as a standard or reference compound in analytical chemistry, especially in high-performance liquid chromatography (HPLC) to calibrate and ensure the accuracy of analytical methods .
Environmental Chemistry
The nitro group in 4-Methyl-2-nitrobenzoic acid can act as an electron acceptor in redox reactions. This property is explored in environmental chemistry for the degradation of persistent organic pollutants in wastewater treatment processes .
Chemical Education
Due to its well-defined structure and reactivity, 4-Methyl-2-nitrobenzoic acid is often used in educational settings to demonstrate key concepts in organic chemistry and synthesis .
Catalysis Research
The compound is studied for its role as a ligand in catalysis. Its ability to coordinate with metals can lead to the development of new catalysts that enhance the efficiency of chemical reactions .
Polymer Science
4-Methyl-2-nitrobenzoic acid: can be a monomer or a building block in the synthesis of polymers. The nitro group can be reduced to an amine, which can then be used to create polymeric materials with specific functionalities .
Safety and Hazards
将来の方向性
While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .
特性
IUPAC Name |
4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLSSGOPIGKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292061 | |
| Record name | 4-Methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrobenzoic acid | |
CAS RN |
27329-27-7 | |
| Record name | 27329-27-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrobenzo200000031436 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?
A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to 4-methyl-2-nitrobenzoic acid, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of 4-methyl-2-nitrobenzoic acid using this method might face similar challenges and result in low conversion and yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)

